molecular formula C8H10ClNO2S B1367331 Methyl 2-chloro-5-isopropylthiazole-4-carboxylate CAS No. 81569-27-9

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

Cat. No. B1367331
CAS RN: 81569-27-9
M. Wt: 219.69 g/mol
InChI Key: SEDCUPKYEPBQEQ-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-5-isopropylthiazole-4-carboxylate” is a chemical compound with the empirical formula C8H10ClNO2S . It has a molecular weight of 219.69 g/mol . The compound is solid in form .


Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES string O=C(OC)C1=C(C(C)C)SC(Cl)=N1 . The InChI representation is 1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3 .


Physical And Chemical Properties Analysis

“Methyl 2-chloro-5-isopropylthiazole-4-carboxylate” has a molecular weight of 219.69 g/mol . It has a topological polar surface area of 67.4 Ų . The compound has a complexity of 201 .

Scientific Research Applications

Photochemistry and Vibrational Spectra Studies

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, a structurally related compound to Methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), demonstrates significant potential in photochemistry and vibrational spectra studies. MCPIC has been synthesized and analyzed in cryogenic matrices using FTIR spectroscopy. Its photoisomerization to oxazole is particularly noteworthy, contributing valuable insights into molecular behavior under UV irradiation (Lopes et al., 2011).

Corrosion Inhibition

Thiazole-4-carboxylates, closely related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, have demonstrated significant corrosion inhibitive properties. Studies on synthesized thiazole-4-carboxylates reveal their efficacy in preventing mild steel corrosion in acidic environments, showcasing their utility in industrial applications (El aoufir et al., 2020).

Antitumor and Antifilarial Agents

Research on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound structurally similar to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, has shown promising results as an antitumor and antifilarial agent. This compound demonstrated significant activity against leukemia L1210 cell proliferation and in vivo antifilarial activity, suggesting potential medical applications (Kumar et al., 1993).

Synthesis of Antiviral Agents

The synthesis of thiazole derivatives, including those structurally related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, has shown potential in the development of antiviral agents. For instance, methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate and its analogues have been evaluated for their antiviral activity against yellow fever virus, highlighting the scope of thiazole derivatives in pharmaceutical research (Mayhoub et al., 2011).

Lithiation and Synthesis Applications

The lithiation of compounds structurally related to Methyl 2-chloro-5-isopropylthiazole-4-carboxylate, such as methyl 2-chloro-l-(β-D-ribofuranosyl) imidazole-4-carboxylate, has been explored. This process facilitates the synthesis of various derivatives, demonstrating the compound's versatility in organic synthesis (Tanaka et al., 1986).

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK classification of 3 . The flash point is not applicable .

properties

IUPAC Name

methyl 2-chloro-5-propan-2-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-4(2)6-5(7(11)12-3)10-8(9)13-6/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDCUPKYEPBQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C(S1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515259
Record name Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-5-isopropylthiazole-4-carboxylate

CAS RN

81569-27-9
Record name Methyl 2-chloro-5-(1-methylethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81569-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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